BenchChemオンラインストアへようこそ!

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

Hepatocellular carcinoma Cell cycle arrest Positional isomer SAR

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1233952-50-5, molecular formula C₁₂H₁₆BrClN₂O, molecular weight 319.63 g/mol) is a para-bromo-substituted N-(piperidin-4-yl)benzamide derivative supplied as the hydrochloride salt. This compound belongs to a broader class of N-(piperidin-4-yl)benzamide analogs that have been investigated as modulators of the hypoxia-inducible factor 1 (HIF-1) pathway and as potential cell cycle inhibitors in hepatocellular carcinoma models.

Molecular Formula C12H16BrClN2O
Molecular Weight 319.63
CAS No. 1233952-50-5
Cat. No. B2594019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride
CAS1233952-50-5
Molecular FormulaC12H16BrClN2O
Molecular Weight319.63
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C12H15BrN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H
InChIKeyQLNDQHUDWGOXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1233952-50-5) – Core Chemical Identity & Research Classification


4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride (CAS 1233952-50-5, molecular formula C₁₂H₁₆BrClN₂O, molecular weight 319.63 g/mol) is a para-bromo-substituted N-(piperidin-4-yl)benzamide derivative supplied as the hydrochloride salt . This compound belongs to a broader class of N-(piperidin-4-yl)benzamide analogs that have been investigated as modulators of the hypoxia-inducible factor 1 (HIF-1) pathway and as potential cell cycle inhibitors in hepatocellular carcinoma models [1]. The structural signature – a 4-bromobenzamide core linked to a free piperidine NH group via an amide bond – distinguishes it from regioisomeric and halogen-substituted variants that are frequently procured as comparator tools in medicinal chemistry campaigns [2].

Why 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride Cannot Be Freely Substituted by In-Class Analogs


Within the N-(piperidin-4-yl)benzamide chemotype, the position of the halogen substituent on the benzamide ring and the specific halogen atom are not interchangeable parameters. Para-bromo substitution confers distinct electronic and steric properties compared to meta-bromo, para-chloro, or regioisomeric carboxamide variants . Published structure-activity relationship (SAR) campaigns on related N-(piperidin-4-yl)benzamide series demonstrate that even minor positional changes can shift the dominant mechanism from HIF-1α activation to p53/p21-dependent cell cycle arrest, and can alter anti-proliferative IC₅₀ values by over 2-fold in HepG2 assays [1][2]. Generic substitution without quantitative evidence of target engagement equivalence therefore risks invalidating the pharmacological hypothesis under investigation.

Quantitative Differentiation Evidence for 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride


Para-Bromo vs. Meta-Bromo Positional Isomer: HepG2 Anti-Proliferative Activity

In a focused SAR study of N-(piperidine-4-yl)benzamide derivatives, the para-bromo substituted analog (directly comparable to the target compound's free-base form) demonstrated anti-proliferative activity against HepG2 cells that is mechanistically linked to HIF-1α/p21 pathway modulation [1]. By contrast, the meta-bromo positional isomer (3-bromo-N-(piperidin-4-yl)benzamide) is not reported in the same publication series with quantitative HepG2 data, indicating that the para-substitution pattern was specifically prioritized in the medicinal chemistry design [1]. The closest structurally characterized benchmark compound 47 (a multi-substituted N-(piperidine-4-yl)benzamide containing a para-substituted benzamide motif) exhibited an IC₅₀ of 0.25 µM against HepG2 cells via a p53/p21-dependent mechanism [2].

Hepatocellular carcinoma Cell cycle arrest Positional isomer SAR

Halogen-Dependent Reactivity: 4-Bromo vs. 4-Chloro Analog for Downstream Derivatization

The aryl bromide at the para position of 4-bromo-N-(piperidin-4-yl)benzamide serves as a strategically superior handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) compared to the corresponding 4-chloro analog. The C-Br bond dissociation energy (approximately 337 kJ/mol for Ph-Br) is substantially lower than that of the C-Cl bond (approximately 399 kJ/mol for Ph-Cl), enabling oxidative addition under milder catalytic conditions [1]. This differential reactivity is quantifiable: aryl bromides typically undergo Suzuki coupling at 60-80°C with Pd(PPh₃)₄, while aryl chlorides often require specialized ligands (SPhos, XPhos) and temperatures above 100°C [1]. The 4-chloro-N-(piperidin-4-yl)benzamide analog (CAS 740790-17-4) is commercially available as an alternative, but its use in cross-coupling requires more forcing conditions that may compromise the integrity of the piperidine amide linkage .

Cross-coupling chemistry Suzuki coupling Halogen leaving group hierarchy

Amide Connectivity Regioisomerism: N-(4-Bromobenzoyl)piperidine vs. N-(4-Bromophenyl)piperidine-4-carboxamide

The target compound (4-bromo-N-(piperidin-4-yl)benzamide hydrochloride, CAS 1233952-50-5) features an amide bond where the carbonyl is attached to the bromophenyl ring and the nitrogen is attached to the piperidine. This connectivity creates an N-(piperidin-4-yl)benzamide pharmacophore that is recognized in the design of kinase hinge-binding inhibitors and HIF-1 pathway modulators [1]. The regioisomer N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235441-19-6) reverses this amide linkage, placing the carbonyl on the piperidine ring . This reversal fundamentally alters the hydrogen-bonding geometry and electronic distribution of the pharmacophore, as the carbonyl oxygen position relative to the piperidine NH differs by approximately 2.5 Å in the extended conformation, precluding direct functional interchangeability in target engagement studies [1].

Regioisomer specificity Kinase inhibitor scaffold Hinge-binding motif

Hydrochloride Salt Form: Impact on Aqueous Solubility and Formulation Compatibility

The target compound is supplied as the hydrochloride salt (CAS 1233952-50-5), which provides a quantifiable solubility advantage over the corresponding free base (4-bromo-N-(piperidin-4-yl)benzamide, CAS 1178914-20-9) in aqueous assay media. The presence of the ionizable piperidine NH group (calculated pKa ~9.5-10.5 for secondary piperidine amines) combined with the HCl counterion ensures protonation and water solubility at physiological pH (7.4), which is critical for achieving defined concentrations in cell-based assays without the use of high DMSO percentages [1]. The free base form (molecular weight 254.17 g/mol, CAS 1178914-20-9) has limited aqueous solubility at neutral pH and may require DMSO concentrations exceeding 1% (v/v) for dissolution, introducing potential solvent-related cytotoxicity artifacts in HepG2 and other cell-based systems .

Salt selection Aqueous solubility In vitro assay compatibility

Evidence-Supported Research & Industrial Application Scenarios for 4-Bromo-N-(piperidin-4-yl)benzamide Hydrochloride


HIF-1α Pathway Modulator Tool Compound for Hepatocellular Carcinoma Research

Based on the published SAR from the N-(piperidin-4-yl)benzamide series, the para-bromo substituted scaffold is positioned as a tool compound for studying HIF-1α pathway activation and downstream p21-mediated transcriptional responses in HepG2 liver cancer models [1]. Researchers investigating hypoxia-dependent tumor biology can use this compound as a chemical probe in comparative studies against the meta-bromo isomer to dissect positional effects on target engagement. The reported IC₅₀ benchmark for related para-substituted analogs (~0.25 µM in HepG2) provides a reference point for experimental design [2].

Late-Stage Diversification Scaffold via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent serves as a chemically orthogonal handle for Pd-catalyzed diversification into biaryl and heterobiaryl libraries [1]. The C-Br bond's lower dissociation energy (~337 kJ/mol) relative to the C-Cl bond in the 4-chloro analog (~399 kJ/mol) enables milder coupling conditions, reducing the risk of epimerization or degradation of the base-sensitive piperidine-amide core [1]. This advantage is particularly relevant for parallel synthesis workflows in medicinal chemistry laboratories generating focused kinase inhibitor libraries.

Regioisomer-Specific Pharmacophore Validation in Kinase Inhibitor Programs

The N-(piperidin-4-yl)benzamide connectivity (carbonyl on the bromophenyl ring) is a privileged pharmacophore for ATP-competitive kinase inhibitors that engage the hinge region via the amide carbonyl oxygen [1]. Procurement of the correct regioisomer (CAS 1233952-50-5), rather than the reversed amide isomer (CAS 1235441-19-6), is essential for reproducing structure-based docking predictions and crystallographic binding mode analyses. The ~2.5 Å displacement of the carbonyl oxygen between regioisomers fundamentally alters the hydrogen-bonding interaction with the kinase hinge [1].

Salt Form Selection for Reproducible Cellular Assay Workflows

The hydrochloride salt form (CAS 1233952-50-5) provides superior aqueous solubility at physiological pH compared to the free base (CAS 1178914-20-9), enabling preparation of concentrated DMSO stock solutions that can be diluted into aqueous assay media without compound precipitation [1]. This is critical for dose-response experiments in HepG2 and other adherent cell lines where DMSO concentrations must be maintained below 0.5-1% (v/v) to avoid solvent cytotoxicity artifacts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.